ACRL Toxin II A
Description
Overview of Host-Selective Toxins (HSTs) in Plant Pathology
Fungal phytotoxins are secondary metabolites produced by fungi that are toxic to plants. mdpi.commdpi.comnih.gov These toxins play a significant role in the development of various plant diseases, causing symptoms like necrosis, chlorosis, and growth inhibition. mdpi.commdpi.comnih.gov
Definition and Classification of Fungal Phytotoxins
Fungal phytotoxins are broadly categorized into two main groups based on their spectrum of biological activity: host-selective toxins (HSTs) and non-host-selective toxins (nHSTs). mdpi.comoup.comoup.com
Host-Selective Toxins (HSTs): These toxins exhibit toxicity only to the host plants of the fungus that produces them. mdpi.comoup.comresearchgate.net The specificity of HSTs is a key determinant of the pathogen's host range. oup.comfrontiersin.org
Non-Host-Selective Toxins (nHSTs): In contrast, nHSTs are toxic to a broad range of plant species, regardless of whether they are hosts for the toxin-producing fungus. mdpi.comoup.comoup.com While not the primary determinants of pathogenicity, they often contribute to the virulence of the pathogen. oup.comresearchgate.net
Fungal phytotoxins belong to diverse chemical families, including polyketides, peptides, and terpenoids. mdpi.comoup.com
The Genus Alternaria and its Pathogenic Variants
The genus Alternaria includes a wide variety of species, many of which are common saprophytes found on organic matter. oup.comresearchgate.net However, some Alternaria species have evolved into significant plant pathogens. nih.gov
Alternaria alternata as a Model for Pathogenic Specialization
Alternaria alternata is a ubiquitous fungus that exists primarily as a saprophyte but is also known as a weak pathogen causing opportunistic diseases on numerous crops. oup.comresearchgate.net Certain strains of A. alternata have developed pathogenic specializations by acquiring the ability to produce HSTs. oup.compnas.orgnih.gov These HST-producing strains are designated as pathotypes of A. alternata because they are morphologically similar but have distinct and limited host ranges. oup.compnas.org The study of these pathotypes provides a valuable model for understanding how pathogenic specialization evolves in fungi. oup.comfrontiersin.org
Diversity of HST-Producing Alternaria alternata Pathotypes
At least seven pathotypes of A. alternata are known, each producing a unique HST that is toxic to a specific host plant. researchgate.netmdpi.com These pathotypes cause significant diseases in a variety of important crops. researchgate.net The production of these toxins is often linked to the presence of conditionally dispensable chromosomes (CDCs), which are not essential for the fungus's normal growth but carry the genes for toxin biosynthesis. researchgate.netfrontiersin.orgnih.gov
Some of the well-characterized A. alternata pathotypes and their corresponding HSTs include:
Japanese pear pathotype: Produces AK-toxin. researchgate.netmdpi.com
Tangerine pathotype: Produces ACT-toxin. researchgate.netmdpi.com
Strawberry pathotype: Produces AF-toxin. researchgate.netmdpi.com
Tomato pathotype: Produces AAL-toxin. researchgate.netmdpi.com
Rough lemon pathotype: Produces ACR-toxin. researchgate.netmdpi.com
Apple pathotype: Produces AM-toxin. researchgate.net
Tobacco pathotype: Produces AT-toxin. researchgate.net
Specificity of ACRL Toxin II A within Alternaria alternata Pathosystems
The rough lemon pathotype of Alternaria alternata is the causal agent of brown spot disease on rough lemon (Citrus jambhiri) and Rangpur lime. pnas.orgfupress.net This pathotype produces a group of HSTs known as ACR-toxins or ACRL-toxins. apsnet.orgglobalsciencebooks.infomdpi.com
The major and most toxic component is ACR-toxin I. oup.comfupress.net this compound is one of the minor toxins in this complex. oup.comontosight.ai These toxins are polyketides characterized by a dihydropyrone or pyrone ring with a polyalcohol side chain. oup.commdpi.comresearchgate.net The virulence of the rough lemon pathotype is directly attributed to the production of these toxins. pnas.orgmdpi.com
The specificity of ACR-toxins is remarkable. They are highly toxic to rough lemon and Rangpur lime but have no effect on other citrus varieties, such as tangerines and grapefruits, which are hosts to the tangerine pathotype of A. alternata. fupress.netoup.com This strict host specificity is a hallmark of the Alternaria pathosystems and underscores the critical role of HSTs in defining the pathogenic identity of different A. alternata strains. pnas.orgapsnet.orgapsnet.org An interesting and rare case involves the isolation of an A. alternata strain capable of producing both ACT-toxin and ACR-toxin, making it pathogenic to both tangerine and rough lemon. apsnet.orgapsnet.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
101951-84-2 |
|---|---|
Molecular Formula |
C10H16N2O2S |
IUPAC Name |
6-[(2R,3R,4E,6S,7S,8E)-3,7-dihydroxy-6,8-dimethyldeca-4,8-dien-2-yl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C17H24O5/c1-5-10(2)17(21)11(3)6-7-14(19)12(4)15-8-13(18)9-16(20)22-15/h5-9,11-12,14,17-19,21H,1-4H3/b7-6+,10-5+/t11-,12+,14+,17+/m0/s1 |
SMILES |
CC=C(C)C(C(C)C=CC(C(C)C1=CC(=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Acrl Toxin Ii a
Biosynthesis of ACRL Toxin II A
This compound is classified as a polyketide, a diverse group of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. frontiersin.orgresearchgate.netoup.com The biosynthesis of this complex molecule is a multi-step process involving a dedicated set of enzymes encoded by a specific gene cluster.
Polyketide Biosynthetic Pathway Characterization
The biosynthesis of this compound follows a characteristic polyketide pathway. The core structure is assembled by a type I polyketide synthase (PKS). apsnet.orgmdpi.com This pathway is responsible for the formation of the 19-carbon polyalcohol backbone and the integrated α-dihydropyrone ring that are characteristic of the major form of the toxin, ACR-toxin I. oup.comapsnet.org The assembly process involves sequential condensation and modification of acyl units, a hallmark of polyketide synthesis. apsnet.org
Identification of Key Biosynthetic Enzymes and Intermediates
Research has identified several key enzymes crucial for the biosynthesis of this compound. The central enzyme is a large, multifunctional polyketide synthase designated as ACRTS2 . apsnet.orgresearchgate.net This 8,338-bp gene encodes a putative fungal reducing type I PKS of 2,513 amino acids. researchgate.net Functional analysis of ACRTS2 has revealed the presence of several domains typical of PKS enzymes, including:
β-ketoacyl synthase
Acyl transferase
Methyl transferase
Dehydratase
β-ketoreductase
Phosphopantetheine attachment site researchgate.net
Two other key enzymes, ACRTS1 and ACRTS3 , are also involved in the biosynthetic pathway. ACRTS1 is a putative hydroxylase, and ACRTS3 is a putative cyclase. mdpi.com The coordinated action of these enzymes is essential for the production of the final toxin molecule. While the precise intermediates have not been fully elucidated, it is understood that the process involves the iterative extension of a polyketide chain followed by cyclization and hydroxylation events. apsnet.orgmdpi.com
| Enzyme | Putative Function | Gene Size (bp) | Encoded Protein (amino acids) |
| ACRTS1 | Hydroxylase | Not specified | Not specified |
| ACRTS2 | Polyketide Synthase | 8,338 | 2,513 |
| ACRTS3 | Cyclase | Not specified | Not specified |
Genetic Loci and Gene Clusters Involved in this compound Production
The genes responsible for the biosynthesis of this compound are located in a specific gene cluster on a conditionally dispensable chromosome. frontiersin.orgnih.govresearchgate.net This small chromosome is approximately 1.2 to 1.5 Mb in size. frontiersin.orgmdpi.comapsnet.org The presence of this chromosome is directly linked to the ability of the Alternaria alternata rough lemon pathotype to produce ACR-toxins and, consequently, its pathogenicity. mdpi.comresearchgate.net The key biosynthetic genes, ACRTS1, ACRTS2, and ACRTS3, are part of this cluster. mdpi.com The localization of these genes on a dispensable chromosome is a notable feature of many host-selective toxin-producing fungi. nih.gov
Subcellular Target Identification and Elucidation
The primary subcellular target of this compound is the mitochondrion. frontiersin.orgnih.gov The toxin's potent and selective effects stem from its ability to disrupt critical mitochondrial processes, leading to cellular dysfunction and death in susceptible host plants.
Mitochondrial Dysfunction as a Primary Mechanism of Action
This compound induces severe mitochondrial dysfunction. frontiersin.orgnih.gov The toxin acts as an uncoupler of oxidative phosphorylation, a process fundamental to cellular energy production. frontiersin.orgapsnet.orgnih.gov This uncoupling disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function. frontiersin.orgnih.gov A significant consequence of this disruption is the leakage of essential cofactors, such as NAD+, from the tricarboxylic acid (TCA) cycle. frontiersin.orgapsnet.orgnih.gov This loss of NAD+ further cripples the cell's energy-generating capacity. The sensitivity to this compound in susceptible citrus species is conferred by the ACRS gene, which is located in the mitochondrial genome. researchgate.netapsnet.org
Effects on Mitochondrial Membrane Potential and Permeability
A central feature of mitochondrial health and function is the maintenance of the inner mitochondrial membrane potential. thermofisher.com This potential is crucial for a variety of processes including ATP synthesis, calcium ion uptake and storage, and the generation of reactive oxygen species. thermofisher.com this compound directly targets the mitochondria, causing a loss of membrane potential. nih.govfrontiersin.org This disruption of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction. creative-biolabs.combmglabtech.com
The toxin's interaction with the mitochondria leads to an increase in the permeability of the mitochondrial membranes. This alteration in permeability is associated with the mitochondrial permeability transition (MPT), a phenomenon that disrupts the normal balance of ions and small molecules across the inner mitochondrial membrane. thermofisher.com Evidence suggests that this compound may enter the mitochondria through mitochondrial membrane pores, further contributing to the disruption of normal mitochondrial function. researchgate.net
The consequences of this increased permeability and loss of membrane potential are severe. It leads to the uncoupling of oxidative phosphorylation, the primary mechanism for ATP production in the cell. nih.govfrontiersin.orgresearchgate.net This disruption in energy production is a critical step in the pathogenic process initiated by the toxin.
Leakage of NAD+ Cofactor from Tricarboxylic Acid (TCA) Cycle
A significant consequence of the mitochondrial disruption caused by this compound is the leakage of the essential cofactor Nicotinamide Adenine Dinucleotide (NAD+) from the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.orgresearchgate.net NAD+ is a critical coenzyme in cellular respiration, accepting electrons during the TCA cycle to form NADH. nih.gov This NADH then donates electrons to the electron transport chain, driving the production of ATP. nih.gov
The leakage of NAD+ from the mitochondria effectively halts the TCA cycle, as the enzymes within this pathway are dependent on a steady supply of NAD+. nih.govfrontiersin.orgresearchgate.net This cessation of the central metabolic hub of the cell further cripples energy production and leads to a cascade of metabolic failures. The loss of NAD+ is a direct result of the compromised mitochondrial membrane integrity induced by this compound.
Table 1: Effects of this compound on Mitochondrial Function
| Parameter | Effect of this compound | Reference |
| Mitochondrial Membrane Potential | Decrease / Loss | nih.govfrontiersin.org |
| Mitochondrial Permeability | Increase | thermofisher.com |
| Oxidative Phosphorylation | Uncoupling | nih.govfrontiersin.orgresearchgate.net |
| NAD+ Cofactor | Leakage from TCA Cycle | nih.govfrontiersin.orgresearchgate.net |
Molecular Signaling Pathways Induced by this compound
The interaction of this compound with host cells triggers a series of molecular signaling pathways that ultimately lead to cell death and the development of disease symptoms.
Interaction with Host Cellular Processes and Metabolism
The toxin's activity can lead to a derangement of vital metabolites and the leakage of ions and other substances from the cell due to changes in membrane permeability. jabonline.in This disruption of normal metabolic processes is a key aspect of the toxin's virulence. jabonline.in
Role in Host Cell Death Induction
The culmination of the cellular damage instigated by this compound is the induction of host cell death. researchgate.netapsnet.org As a necrotrophic pathogen, Alternaria alternata relies on killing host tissue to obtain nutrients for its colonization. annualreviews.org this compound is a critical agent in this process, inducing cell death which facilitates the pathogenesis of the fungus. annualreviews.org
The cell death induced by this compound is a programmed event, with the toxin acting as a signal that triggers the host cell's own death machinery. annualreviews.orgrug.nl This is a common strategy for host-selective toxins, which are considered agents of compatibility, mediating the interaction between the pathogen and its susceptible host by causing cell death. annualreviews.org The resulting necrotic lesions observed on susceptible plants are a direct consequence of this toxin-induced cell death. nih.govnih.gov
Genetics and Genomics of Acrl Toxin Ii a Pathogenicity
Genomic Localization of ACRL Toxin II A Biosynthetic Genes
The genetic determinants for the biosynthesis of ACR-toxin are not found on the essential chromosomes required for the fungus's normal growth and development. frontiersin.org Instead, the gene clusters for ACR-toxin production are located on a small, conditionally dispensable chromosome (CDC). nih.govfrontiersin.org These chromosomes are also known as supernumerary or accessory chromosomes and are not present in all isolates of the fungus, typically being found only in pathogenic strains. frontiersin.orgresearchgate.net
Research has identified that in the rough lemon pathotype, the genes for ACR-toxin biosynthesis are situated on a CDC of approximately 1.2 to 1.5 Mb. nih.govmdpi.comnih.gov The presence of this specific chromosome is directly correlated with the ability of the fungus to produce ACR-toxin and, consequently, its pathogenicity towards rough lemon. nih.govmdpi.com The discovery of an unusual A. alternata isolate that is pathogenic to both tangerine and rough lemon revealed it harbored two distinct small chromosomes, a 1.05 Mb and a 2.0 Mb chromosome, which contained the gene clusters for both ACT-toxin and ACR-toxin, respectively. apsnet.org This finding underscores the role of CDCs in the evolution and horizontal transfer of pathogenicity factors among Alternaria pathotypes. apsnet.org
The genes responsible for the synthesis of the ACR-toxin polyketide structure are organized into a gene cluster, referred to as the ACRT cluster, on the 1.5-Mb CDC. apsnet.orgmdpi.com Functional analyses, often employing gene disruption and RNA silencing techniques, have been crucial in identifying key genes within this cluster that are essential for toxin production and virulence. apsnet.orgnih.gov
Among the characterized genes are ACRTS1 and ACRTS2. mdpi.comnih.gov ACRTS1 encodes a putative hydroxylase, and studies have shown that it exists in multiple copies (paralogs) within the genome. apsnet.org The disruption of these copies leads to a significant reduction in ACR-toxin production and pathogenicity. apsnet.org ACRTS2 is predicted to encode a large, multifunctional fungal reducing type I polyketide synthase (PKS), which is fundamental for constructing the toxin's polyketide backbone. nih.govapsnet.org Functional suppression of ACRTS2 completely halts ACR-toxin biosynthesis and eliminates the fungus's pathogenicity. apsnet.org These genes are unique to ACR-toxin-producing strains of the rough lemon pathotype. mdpi.com
Table 1: Key Genes in the ACRT Cluster for ACR-Toxin Biosynthesis
| Gene Name | Encoded Protein/Enzyme | Function in Biosynthesis | Location | Reference |
| ACRTS1 | Putative Hydroxylase | Essential for toxin production; multiple copies exist. Required for full virulence. | ~1.5 Mb CDC | apsnet.orgmdpi.comnih.gov |
| ACRTS2 | Reducing Type I Polyketide Synthase (PKS) | Essential for synthesizing the polyketide backbone of the toxin. | ~1.5 Mb CDC | mdpi.comnih.govapsnet.org |
| ACRTS3 | Putative Cyclase | Believed to be involved in the cyclization steps of the toxin's structure. | ~1.5 Mb CDC | mdpi.com |
Host Susceptibility Gene Analysis
The sensitivity of rough lemon to ACR-toxin is not a passive process but is dictated by a specific host gene. researchgate.net This gene, designated ACRS (ACR-Toxin Sensitivity), was identified within the mitochondrial genome of susceptible rough lemon cultivars. researchgate.netmdpi.comglobalsciencebooks.info The ACRS gene encodes a receptor-like protein. apsnet.org Sequence analysis revealed that ACRS is located within a group II intron of the mitochondrial tRNA-Ala gene and encodes an amphiphilic helix-type transmembrane protein. nih.govapsnet.org When the ACRS gene is expressed in Escherichia coli, which is normally resistant to the toxin, it confers sensitivity, demonstrating its direct role in the toxin's mechanism of action. apsnet.orgapsnet.org
The mitochondrion is the primary target of ACR-toxin, which disrupts mitochondrial function by uncoupling oxidative phosphorylation and causing the leakage of NAD+. nih.govresearchgate.netapsnet.org The localization of the ACRS sensitivity gene within the mitochondrial genome is therefore highly significant. researchgate.netnih.govglobalsciencebooks.info It establishes a direct genetic basis for the toxin's specific action on the mitochondria of susceptible plants. The protein encoded by ACRS is believed to form pores in the mitochondrial membrane, leading to the observed dysfunction. researchgate.netnih.gov Interestingly, sequencing revealed that the ACRS gene is present in the mitochondrial DNA of both toxin-sensitive and insensitive citrus species, indicating that the presence of the gene alone does not determine sensitivity. nih.govnih.gov
The critical factor determining whether a citrus plant is sensitive to ACR-toxin lies in the post-transcriptional processing of the ACRS gene transcript. nih.govglobalsciencebooks.infooup.com In susceptible rough lemon, the ACRS RNA transcript undergoes a specific modification or processing event that allows for its translation into a functional, oligomeric transmembrane protein. nih.govglobalsciencebooks.info This protein assembly is what renders the mitochondria vulnerable to the toxin. nih.gov
In contrast, in toxin-insensitive citrus cultivars, the ACRS transcript is processed differently (a form of alternative splicing), which prevents the translation of the sensitivity-conferring protein. apsnet.orgglobalsciencebooks.info Consequently, although the gene is present, the final protein product is not formed in the mitochondria of resistant plants, and they remain unaffected by the toxin. nih.govoup.com This differential RNA processing is the molecular switch that governs host specificity and sensitivity to ACR-toxin. nih.govglobalsciencebooks.info
Table 2: Mechanism of Host Sensitivity to ACR-Toxin
| Factor | In Susceptible Host (e.g., Rough Lemon) | In Resistant Host | Reference |
| ACRS Gene | Present in mitochondrial genome | Present in mitochondrial genome | nih.govnih.gov |
| ACRS Transcript Processing | Processed to a translatable mRNA | Alternatively processed, preventing translation | apsnet.orgglobalsciencebooks.infooup.com |
| ACRS Protein | Translated into a functional, pore-forming transmembrane protein in mitochondria | Protein is not produced or is non-functional | nih.govglobalsciencebooks.info |
| Phenotype | Sensitive to ACR-Toxin | Insensitive (Resistant) to ACR-Toxin | nih.govoup.com |
Molecular Evolution of this compound Genes
The evolution of pathogenicity in Alternaria alternata, particularly concerning the production of host-selective toxins (HSTs) like this compound, is a complex process driven by dynamic genetic mechanisms. These toxins are critical determinants of the fungus's ability to cause disease on specific host plants. nih.govasm.org The genes responsible for the biosynthesis of these toxins are often located on specific, mobile genetic elements, which facilitates their evolution and the emergence of new pathogenic strains.
Mechanisms of Pathotype Specialization and Diversification
The specialization of Alternaria alternata into distinct pathotypes, each defined by the production of a unique HST, is a key feature of its evolution. nih.govasm.org The rough lemon pathotype, for instance, is characterized by its production of ACR-toxins, including this compound, which are toxic only to rough lemon and Rangpur lime. nih.govresearchgate.netapsnet.org This specificity is a direct result of the evolution of the ACR-toxin biosynthesis gene cluster.
Several mechanisms are thought to contribute to this specialization and diversification:
Conditionally Dispensable Chromosomes (CDCs): A primary mechanism for the evolution of pathogenicity is the localization of HST biosynthesis genes on small, conditionally dispensable chromosomes (CDCs). nih.govnih.gov These chromosomes are not essential for the normal growth of the fungus but carry the genes necessary for toxin production and, therefore, pathogenicity. nih.govresearchgate.net For the rough lemon pathotype, the genes for ACR-toxin production are located on a small chromosome approximately 1.2 to 1.5 Mb in size. apsnet.orgmdpi.com The presence of these CDCs is directly correlated with the ability to produce ACR-toxin and cause disease. apsnet.orgmdpi.com The dispensable nature of these chromosomes allows for their potential transfer between strains or loss without affecting the fungus's viability, providing a flexible mechanism for rapid evolution of pathogenicity.
Gene Duplication and Rearrangement: The gene clusters for HST biosynthesis, including the ACRT cluster for ACR-toxin, are often complex regions subject to duplication and recombination events. oup.com The ACRTS1 gene, which encodes a hydroxylase involved in toxin biosynthesis, exists in multiple copies within the rough lemon pathotype genome. nih.gov Such duplications can allow one copy of a gene to evolve a new function while the other maintains the original role, contributing to the diversification of the toxin's structure and function. nih.gov The discovery of an unusual A. alternata isolate capable of producing both ACT-toxin and ACR-toxin suggests that the acquisition of different toxin gene clusters can lead to genomic rearrangements, such as duplication or translocation, further driving evolution. apsnet.org
Disruptive Selection: The evolution of different pathotypes is likely driven by disruptive selection, where specialized strains that are highly effective at infecting a particular host have a fitness advantage. plos.org The production of a specific HST like this compound allows the fungus to efficiently colonize its host by inducing necrosis, thereby outcompeting other microbes and overcoming host defenses. researchgate.netapsnet.org This host-pathogen co-evolutionary arms race fosters the diversification of both toxin structures in the fungus and resistance mechanisms in the plant.
The ability of Alternaria to infect a wide or narrow range of hosts is dependent on its capacity to produce these host-specific toxins, which are indispensable for their pathogenic lifestyle. researchgate.net Research using restriction fragment length polymorphism (RFLP) of nuclear ribosomal DNA supports the hypothesis that the various host-specific toxin-producing forms of Alternaria are intraspecific variants of A. alternata that have specialized in pathogenicity. asm.org
Comparative Genomics of Alternaria alternata Pathotypes
Comparative genomics has been instrumental in elucidating the genetic underpinnings of pathotype specialization in A. alternata. These studies reveal significant differences in the genomes of various pathotypes, particularly concerning the presence and structure of CDCs that carry the toxin biosynthesis genes. oup.comapsnet.org
The rough lemon pathotype, which produces ACR-toxins, possesses a unique CDC of approximately 1.5 Mb that is absent in non-pathogenic isolates and other pathotypes like the tangerine pathotype. researchgate.netapsnet.org This chromosome contains the ACRT gene cluster, which includes genes like ACRTS1 (hydroxylase), ACRTS2 (polyketide synthase), and ACRTS3 (cyclase), all of which are essential for ACR-toxin production and pathogenicity. mdpi.com
In contrast, the tangerine pathotype, which causes Alternaria brown spot on tangerines and their hybrids, produces ACT-toxin. apsnet.orgapsnet.org The genes for ACT-toxin biosynthesis are located on a different CDC, which in one sequenced strain (Z7) was found to be two CDCs. apsnet.org Similarly, other pathotypes, such as the apple and strawberry pathotypes, also have their respective HST gene clusters (AMT for AM-toxin and AFT for AF-toxin) located on distinct CDCs. researchgate.netfrontiersin.org
A landmark study identified a rare isolate, BC3-5-1-OS2A, that is pathogenic to both rough lemon and tangerine and produces both ACR-toxin and ACT-toxin. apsnet.orgresearchgate.net Genomic analysis of this isolate revealed that it carries two distinct small chromosomes, one of 1.05 Mb and another of 2.0 Mb. researchgate.net The 1.05 Mb chromosome was shown to carry the ACT-toxin biosynthesis genes, while the genomic region specific to ACR-toxin producers was also present. apsnet.org This finding provides strong evidence for the horizontal transfer of entire pathogenicity chromosomes between different A. alternata lineages, representing a major leap in the evolution of a pathogen's host range.
The table below summarizes key genomic features of different A. alternata pathotypes, highlighting the role of CDCs in their evolution.
| Pathotype | Host | Host-Selective Toxin (HST) | CDC Size (approx.) | Key Toxin Biosynthesis Genes on CDC |
| Rough Lemon | Rough Lemon, Rangpur Lime | ACR-toxin (incl. This compound) | 1.2 - 1.5 Mb | ACRT cluster (ACRTS1, ACRTS2, ACRTS3) mdpi.com |
| Tangerine | Tangerine, Grapefruit | ACT-toxin | 1.9 Mb / 1.05 Mb | ACTT cluster (ACTT1, ACTT2, etc.) apsnet.orgapsnet.org |
| Japanese Pear | Japanese Pear | AK-toxin | 1.05 Mb | AKT cluster (AKT1, AKT2, AKT3, AKTR) frontiersin.org |
| Strawberry | Strawberry | AF-toxin | < 2.0 Mb | AFT genes frontiersin.org |
| Apple | Apple | AM-toxin | 1.3 Mb | AMT cluster researchgate.net |
| Tomato | Tomato | AAL-toxin | < 2.0 Mb | AAL cluster nih.govresearchgate.net |
Comparative analysis of the chromosome-level genome of the tangerine pathotype strain Z7 with other Alternaria genomes has shown both syntenic and collinear relationships, suggesting a common ancestor, but also significant divergence, particularly on the CDCs which house the genes for host-specific toxins. apsnet.org These CDCs are enriched in transposons, indicating a high degree of genomic instability and rearrangement, which likely contributes to the rapid evolution of new pathotypes. researchgate.net
Host Pathogen Interactions Mediated by Acrl Toxin Ii a
Specificity of ACRL Toxin II A in Host Recognition and Disease Development
The pathogenicity of the Alternaria alternata rough lemon pathotype is intrinsically linked to its production of ACRL toxins. These toxins exhibit a remarkable degree of host selectivity, a defining characteristic that dictates the narrow host range of the fungus.
Selective Toxicity to Rough Lemon and Rangpur Lime
This compound demonstrates a pronounced and exclusive toxicity towards rough lemon (Citrus jambhiri) and Rangpur lime (Citrus limonia). nih.govfupress.netresearchgate.netapsnet.org These two citrus varieties are highly susceptible to the toxin, while other citrus species, such as tangerines, grapefruit, and sweet oranges, remain largely unaffected. nih.gov This specificity is a critical determinant of the pathogen's host range, confining the disease primarily to these two rootstock varieties. globalsciencebooks.infomdpi.com The toxin's mode of action is highly targeted, causing significant disruption to the mitochondrial functions of susceptible cells. nih.govfrontiersin.org
The selective nature of this compound is so precise that it can be used to differentiate between susceptible and resistant citrus cultivars at a cellular level. globalsciencebooks.info This high degree of specificity underscores the co-evolutionary relationship between the pathogen and its hosts, where the toxin has evolved to target a specific molecular site present only in susceptible varieties.
| Susceptible Host | Scientific Name | Toxin Sensitivity |
| Rough Lemon | Citrus jambhiri | High |
| Rangpur Lime | Citrus limonia | High |
Reproduction of Disease Symptoms by Purified Toxin
A compelling body of evidence for the central role of this compound in disease development comes from studies using the purified toxin. When applied to the leaves of susceptible rough lemon and Rangpur lime, the purified toxin can reproduce the characteristic symptoms of Alternaria leaf spot disease. fupress.nettandfonline.com These symptoms include the formation of necrotic lesions, often appearing as brown to black spots, which can expand and cause significant damage to the leaf tissue. fupress.net
The ability of the purified toxin to mimic the disease symptoms in the absence of the fungal pathogen itself provides unequivocal proof of its role as a primary pathogenicity factor. tandfonline.com The application of the toxin induces a cascade of events within the susceptible host cells, leading to cell death and the visible manifestation of disease. nih.gov This direct correlation between the toxin and disease symptoms is a hallmark of host-selective toxins and their function in pathogenesis.
Role of this compound in Fungal Virulence and Disease Progression
This compound is not merely a byproduct of fungal metabolism; it is an essential weapon in the arsenal (B13267) of Alternaria alternata, facilitating its necrotrophic lifestyle and enabling successful invasion and colonization of host tissues.
Contribution to Necrotrophic Lifestyle
Alternaria alternata is a necrotrophic fungus, meaning it derives nutrients from dead host cells. apsnet.orgnih.gov this compound is instrumental in this lifestyle, as it is a potent cell-killing agent. researchgate.netapsnet.org By inducing necrosis in the host tissue, the toxin effectively prepares the substrate for the fungus to colonize and feed upon. The production of host-selective toxins like this compound is a critical strategy for necrotrophic pathogens to overcome host defenses and establish a successful infection. nih.govnih.gov The death of host cells eliminates the plant's ability to mount an active defense response at the site of infection, paving the way for the fungus to thrive.
Relationship between Toxin Production and Pathogen Invasion
The production of this compound is directly correlated with the virulence and invasive capabilities of the Alternaria alternata rough lemon pathotype. nih.govresearchgate.net The toxin is released by the fungus during the initial stages of infection, killing host cells in advance of the invading hyphae. researchgate.net This pre-emptive killing of host tissue creates a necrotic zone that the fungus can readily colonize without resistance.
Studies have shown that fungal strains deficient in ACRL toxin production are unable to cause disease on susceptible citrus varieties, highlighting the indispensable role of the toxin in pathogenicity. nih.gov The toxin essentially acts as a key that unlocks the host's cellular resources for the fungus, making it a primary determinant of whether an infection will be successful. The relationship between toxin production and the ability of the pathogen to invade and cause disease is a cornerstone of this host-pathogen interaction. fupress.net
Physiological and Biochemical Responses of Susceptible Host Plants
The interaction of this compound with susceptible host cells triggers a series of detrimental physiological and biochemical changes, ultimately leading to cell death and the development of disease symptoms. The primary target of the toxin within the host cell is the mitochondrion. globalsciencebooks.infofrontiersin.org
Upon exposure to this compound, susceptible mitochondria experience a rapid loss of function. The toxin disrupts the process of oxidative phosphorylation, a critical metabolic pathway for energy production. nih.gov This disruption leads to a cascade of damaging effects, including:
Increased Electrolyte Leakage: The toxin induces a rapid increase in the permeability of the cell membrane, causing a significant leakage of electrolytes from the cell. fupress.net This loss of ionic balance is an early indicator of cellular distress and membrane damage.
Inhibition of Protein Synthesis: this compound has been shown to inhibit the incorporation of amino acids, such as 14C-proline, into proteins. fupress.nettandfonline.com This disruption of protein synthesis further cripples the cell's ability to function and repair itself.
Metabolite Leakage: The toxin causes the leakage of essential metabolites, including NAD+, from the mitochondria. nih.govfrontiersin.org This loss of cofactors disrupts the tricarboxylic acid (TCA) cycle and other vital metabolic processes.
Veinal Necrosis and Water Congestion: Macroscopically, the effects of the toxin manifest as veinal necrosis, where the veins of the leaf turn brown and die, and water congestion in the surrounding tissues. fupress.net
Toxin-Induced Electrolyte Leakage
A primary and rapid effect of ACRL toxins on susceptible host cells is the disruption of membrane integrity, which leads to a significant loss of electrolytes. fupress.netjabonline.in This phenomenon is a hallmark of the toxin's mode of action and is considered a key determinant of its phytotoxicity. nih.gov The leakage of ions from the cell indicates a compromised plasma membrane, a critical event in the process of cell death. jabonline.innih.gov
Research on the broader class of ACRL toxins reveals that their primary target is the mitochondrion. nih.govfrontiersin.org The major component, ACRL-toxin I, has been shown to uncouple oxidative phosphorylation and disrupt the mitochondrial membrane potential. nih.govglobalsciencebooks.info This action is similar to classic protonophores and leads to the leakage of essential cofactors, such as NAD+, from the tricarboxylic acid (TCA) cycle. globalsciencebooks.infonih.gov The loss of mitochondrial function cascades into a general failure of cellular homeostasis, culminating in the inability of the plasma membrane to maintain its electrochemical gradient, resulting in the observed electrolyte leakage. fupress.net Assays measuring the increase in electrical conductivity of a solution containing leaf tissues are commonly used to quantify this damage. nih.govapsnet.org
For the related ACT-toxin, produced by the tangerine pathotype of Alternaria alternata, a clear dose-dependent relationship between toxin concentration and electrolyte leakage has been established. This provides a model for understanding the potent membrane-disrupting capabilities of this family of toxins.
Table 1: Research Findings on Toxin-Induced Electrolyate Leakage
| Toxin | Host Plant | Toxin Concentration | Observed Effect | Source |
| ACT-toxin Ib | Emperor mandarin (Susceptible) | > 2 x 10⁻⁸ M | Rapid increase in electrolyte loss detected within 30 minutes. | apsnet.org |
| ACT-toxin Ib | Japanese pear cv. Nijisseiki (Susceptible) | > 1 x 10⁻⁶ M | Rapid increase in electrolyte loss detected within 30 minutes. | apsnet.org |
| ACT-toxin Ib | Rough lemon (Resistant) | 2 x 10⁻⁴ M | No difference in electrolyte loss compared to water-treated control. | apsnet.org |
| ACRL toxins | Rough lemon (Susceptible) | Not specified | Confirmed to induce electrolyte leakage in leaf puncture assays. | nih.gov |
Water Congestion and Veinal Necrosis
The physiological consequence of widespread electrolyte leakage and cellular damage is the development of visible symptoms on host leaves, primarily water congestion and veinal necrosis. fupress.netresearchgate.net These symptoms are the macroscopic manifestation of the toxin's potent, host-specific activity.
Water congestion appears as water-soaked patches on the leaf tissue and is a direct result of the loss of cellular osmotic control. researchgate.net As the cell membranes are compromised by this compound and its analogues, they lose their ability to regulate water potential, leading to an uncontrolled influx or efflux of water that disrupts the tissue's normal state. fupress.net
Veinal necrosis, the browning and death of tissue along the leaf veins, is another characteristic symptom. fupress.netglobalsciencebooks.info This occurs as the toxin is transported through the plant's vascular system, concentrating its destructive effects along these pathways. globalsciencebooks.info The cells in and around the veins are killed, leading to the distinct necrotic patterns. The development of necrosis is a definitive endpoint of the toxin's action, signifying irreversible cell death. oup.com Research on related toxins demonstrates a direct correlation between the toxin concentration and the severity of necrosis, highlighting the dose-dependent nature of this pathogenic interaction. apsnet.orgnih.gov
Table 2: Research Findings on Toxin-Induced Necrosis
| Toxin | Host Plant | Toxin Concentration | Observed Symptom | Source |
| ACR-toxins | Rough lemon (Susceptible) | 0.1 µg·mL⁻¹ | Caused brown necrosis on leaves. | nih.gov |
| ACR-toxins | Mandarin (Non-host) | 1000 µg·mL⁻¹ | Did not affect leaves. | nih.gov |
| ACT-toxin Ib | Emperor mandarin (Susceptible) | > 2 x 10⁻⁸ M | Induced brown veinal necrosis. | apsnet.org |
| ACT-toxin Ib | Japanese pear cv. Nijisseiki (Susceptible) | 1 x 10⁻⁶ M | Induced black veinal necrosis. | apsnet.org |
| AK-toxin I | Japanese pear cv. Nijisseiki (Susceptible) | 5 nM (approx. 0.0025 µg·mL⁻¹) | Caused venous necrosis. | nih.gov |
Advanced Research Methodologies and Future Directions in Acrl Toxin Ii a Studies
Experimental Systems for Toxin Isolation and Characterization
Progress in understanding ACRL Toxin II A is fundamentally linked to the ability to obtain pure toxin and accurately measure its biological activity. This requires robust systems for fungal cultivation, toxin purification, and sensitivity assessment.
The production and subsequent isolation of this compound is a multi-step process beginning with the cultivation of the fungus Alternaria citri (A. alternata rough lemon pathotype). The fungus is typically grown in still liquid cultures using specialized media like Czapek's or modified Richards' solution, which support the biosynthesis of secondary metabolites. tandfonline.comapsnet.org
Following a growth period of several weeks, the culture filtrates, rich in secreted toxins, are harvested for purification. tandfonline.comapsnet.org The purification protocol involves a series of chromatographic steps designed to separate the toxin from other metabolites. Initial extraction often employs solid-phase absorption onto matrices like Florisil or Amberlite XAD-7, followed by elution with organic solvents such as an ethyl acetate-acetone mixture. tandfonline.com Further purification is achieved through a combination of techniques including silica gel column chromatography, High-Performance Liquid Chromatography (HPLC), and preparative Thin-Layer Chromatography (TLC). tandfonline.comresearchgate.net TLC is also a valuable analytical tool; using a solvent system of benzene, acetone, and acetic acid, ACR-toxin can be visualized as a distinct purple spot under 254 nm UV light, confirming its presence in extracts. researchgate.net
| Step | Method | Description | Reference |
|---|---|---|---|
| Fungal Cultivation | Still Liquid Culture | Growth of Alternaria citri in Czapek's or modified Richards' solution for approximately 3 weeks to maximize toxin production. | tandfonline.comapsnet.org |
| Initial Extraction | Solid-Phase Absorption | Culture filtrate is passed through Florisil or Amberlite XAD-7 to absorb the toxin complex. | tandfonline.com |
| Elution | Solvent Elution | Toxins are recovered from the solid-phase matrix using solvents like ethyl acetate-acetone. | tandfonline.com |
| Purification & Analysis | Chromatography | Further separation and purification using silica gel column chromatography and HPLC. | tandfonline.com |
| Thin-Layer Chromatography (TLC) | Used for both purification and detection. With a benzene/acetone/acetic acid solvent system, ACR-toxin appears as a purple spot under UV light. | researchgate.net |
Determining the biological activity of this compound and the sensitivity of different citrus varieties is accomplished through various bioassays. These assays range from observing effects on whole tissues to measuring responses at the subcellular level.
A primary method is the leaf necrosis assay . In this assay, purified toxin is applied to the leaves of susceptible hosts, such as rough lemon (Citrus jambhiri), and resistant varieties. apsnet.org The development and extent of necrotic lesions are measured after a 48-hour incubation period, providing a clear visual indicator of sensitivity. apsnet.org For a more quantitative assessment, the electrolyte leakage assay is employed. This method measures the integrity of the plasma membrane by quantifying the loss of ions (electrolytes) from leaf tissues after exposure to the toxin. apsnet.org A rapid increase in electrolyte leakage is indicative of membrane damage and high sensitivity to the toxin. apsnet.org
Research has identified that the primary target of ACR-toxin is the mitochondrion. nih.gov This discovery led to the development of a specific mitochondria-based bioassay . Mitochondria are isolated from both susceptible and resistant plant tissues and exposed to the toxin. nih.govnih.gov The assay measures key mitochondrial functions, such as the uncoupling of oxidative phosphorylation and the inhibition of malate oxidation, providing direct evidence of the toxin's specific mode of action at its target site. nih.govnih.gov
| Bioassay Type | Principle | Endpoint Measured | Reference |
|---|---|---|---|
| Leaf Necrosis Assay | Visual assessment of tissue damage on whole leaves. | Area of necrotic lesions. | apsnet.org |
| Electrolyte Leakage Assay | Measures toxin-induced damage to cell membranes. | Conductivity increase in solution due to ion leakage from cells. | apsnet.org |
| Mitochondria-Based Assay | Assesses the direct effect of the toxin on its subcellular target. | Uncoupling of oxidative phosphorylation; inhibition of malate oxidation. | nih.govnih.gov |
Molecular Genetic Approaches
Investigating the genetic basis of this compound production is essential for understanding its role in fungal pathogenicity. Molecular approaches allow researchers to identify and validate the function of genes involved in the toxin's biosynthesis and regulation.
A critical step in proving a toxin's role in disease is to create a mutant strain of the fungus that cannot produce it and observe a corresponding loss of pathogenicity. Techniques such as Restriction Enzyme-Mediated Integration (REMI) have been effectively used to generate libraries of transformants in Alternaria pathotypes, from which toxin-deficient mutants can be isolated. nih.gov Analysis of these mutants consistently shows that they are unable to cause disease symptoms on susceptible host plants, confirming that this compound is a key pathogenicity factor. nih.gov
More targeted approaches, such as RNA silencing (or RNA interference), have also been successfully used. By introducing a construct that expresses a hairpin RNA matching a key biosynthetic gene, the gene's transcript is degraded, effectively silencing it. When the polyketide synthase gene ACRT2 was silenced, the mutants lost the ability to produce ACR-toxin and were no longer pathogenic. nih.gov
While creating random mutants is useful, targeted gene disruption provides definitive proof of a specific gene's function. This technique, often utilizing homologous recombination or more recently CRISPR/Cas9 systems, allows for the precise knockout of a single gene suspected of being involved in the toxin's biosynthetic pathway. researchgate.netresearchgate.netnih.gov For example, the disruption of ACRTS2, a key synthase gene, abolishes ACR-toxin production. researchgate.net Similarly, in the closely related ACT-toxin system, targeted disruption of the ACTT6 gene led to a complete loss of toxin production and pathogenicity. aminer.org
To confirm that the observed effect is due solely to the disrupted gene and not to unintended mutations elsewhere, a complementation study is performed. In this step, a functional copy of the disrupted gene is reintroduced into the mutant strain. The restoration of toxin production and pathogenicity in the complemented strain provides conclusive evidence of the gene's role in the pathway.
Molecular analyses have revealed that the genes for ACR-toxin biosynthesis are clustered together on a small, conditionally dispensable chromosome (CDC) of less than 2 megabases in size. nih.gov This genetic organization is a common feature for host-specific toxin genes in Alternaria.
The functions of several key biosynthetic genes have been characterized. The gene ACRTS2 encodes a highly reducing type I polyketide synthase (PKS), which is responsible for assembling the core polyketide structure of the toxin. nih.govresearchgate.net Other essential genes, identified through homology to related toxin pathways, include those encoding an acyl-CoA synthetase (ACTT5 homolog) and an enoyl-CoA hydratase (ACTT6 homolog), which perform necessary modifications to the growing molecule. aminer.org
The expression of these biosynthetic genes is tightly controlled by regulatory genes. While specific regulators for the ACR-toxin cluster are still under investigation, studies on the related ACT-toxin have identified a pathway-specific transcription factor, ACTTR, as well as global regulators like StuA and PacC, which coordinate the expression of the entire gene cluster. nih.govnih.gov These findings provide a valuable model for understanding the regulatory networks that govern this compound production.
| Gene (or Homolog) | Encoded Protein/Function | Role | Reference |
|---|---|---|---|
| ACRTS2 | Type I Polyketide Synthase (PKS) | Biosynthesis: Assembles the core polyketide backbone of the toxin. | nih.govresearchgate.net |
| ACTT5 (homolog) | Acyl-CoA Synthetase | Biosynthesis: Likely involved in activating the initial building blocks for synthesis. | aminer.org |
| ACTT6 (homolog) | Enoyl-CoA Hydratase | Biosynthesis: Performs a key modification step during the molecule's assembly. | aminer.org |
| ACTTR (homolog) | Transcription Factor | Regulation: Controls the expression of the biosynthetic genes within the cluster. | nih.govnih.gov |
Advanced Genomic and Post-Genomic Research
The study of this compound, a potent mycotoxin from the Alternaria genus, is increasingly benefiting from advanced genomic and post-genomic methodologies. These approaches provide unprecedented insight into the toxin's biosynthesis, its effects on biological systems, and the producing organism's metabolic processes.
Understanding the genetic basis of this compound production begins with the genome of the source organism, typically a species within Alternaria section Alternaria. High-throughput sequencing (HTS) technologies, such as Pacific Biosciences (PacBio) and Illumina sequencing, are instrumental in generating large volumes of sequence data. This data is then used for de novo genome assembly, which pieces together the short sequence reads to reconstruct the entire fungal genome.
The primary goal of sequencing the genome of an Alternaria species that produces this compound is to identify the biosynthetic gene cluster (BGC) responsible for its synthesis. This compound is a perylenequinone, a class of complex polyketides. Its biosynthesis is orchestrated by a set of genes, centrally featuring a polyketide synthase (PKS) gene, clustered together on a chromosome. Genome assembly allows researchers to locate these clusters, which may reside in unique, lineage-specific accessory regions of the genome or on small accessory chromosomes. Once identified, the genes within the cluster can be annotated to predict their functions, including tailoring enzymes like oxidoreductases and transferases that modify the initial polyketide backbone to create the final toxin structure.
Transcriptomics and proteomics are powerful "omics" technologies used to understand the molecular toxicity of mycotoxins by analyzing changes in gene expression (mRNA) and protein levels, respectively. mdpi.com When a host organism is exposed to this compound, these methods can reveal which cellular pathways are affected.
Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can quantify the expression levels of thousands of genes simultaneously in cells or tissues exposed to the toxin. Studies on cells treated with this compound (also known as Altertoxin II or ATX-II) have shown that the toxin can induce a significant DNA damage response. nih.govresearchgate.net Transcriptomic analysis would likely reveal the upregulation of genes involved in DNA repair, cell cycle checkpoints (such as Chk1 and Chk2), and apoptosis. nih.gov
Proteomics: This approach, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), identifies and quantifies the proteins present in a sample. Following exposure to this compound, proteomics can confirm the findings of transcriptomics at the protein level and reveal post-translational modifications that are not visible at the gene level. For instance, proteomics can detect the increased phosphorylation of proteins like histone H2A.X, a key indicator of DNA double-strand breaks. nih.govresearchgate.net Studies on THP-1 macrophages have shown that ATX-II inhibits the activation of the transcription factor NF-κB and induces mitochondrial stress, effects that can be further detailed through proteomic investigation of the relevant signaling pathways. acs.orgnih.govresearchgate.net
These combined approaches provide a comprehensive view of the toxin's mechanism of action, highlighting its ability to interfere with fundamental cellular processes.
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. This technique is applied in two main ways in the context of this compound research: profiling the production of the toxin by the fungus and assessing the metabolic response of an organism exposed to the toxin.
Profiling Toxin Production: Untargeted metabolomics, using high-resolution mass spectrometry (HRMS), allows for the comprehensive analysis of all secondary metabolites produced by an Alternaria strain under various conditions. frontiersin.org This method helps to identify not only this compound but also its precursors, degradation products, and other related toxins. Studies have shown that the type and quantity of mycotoxins produced by Alternaria can vary significantly depending on the culture medium, highlighting the importance of metabolic profiling for understanding the conditions that favor toxin production. nih.govresearchgate.netresearchgate.net
Assessing Exposure Effects: When an organism is exposed to this compound, metabolomics can identify systemic changes in its metabolic state. An untargeted metabolomics analysis of liver samples from rats exposed to ATX-II revealed distinct metabolic disruptions. Key findings included the downregulation of riboflavin and an upregulation of acylcarnitines, suggesting interference with energy metabolism and mitochondrial function.
| Metabolite Class | Change upon ATX-II Exposure | Potential Implication |
| Riboflavin | Downregulated | Disruption of flavin-dependent enzymatic reactions, cellular respiration |
| Acylcarnitines | Upregulated | Altered fatty acid oxidation and mitochondrial stress |
This data provides a mechanistic view of the toxin's impact on a key metabolic organ and can help identify biomarkers of exposure.
Structural Biology Approaches (Excluding Basic Properties)
Beyond basic characterization, advanced structural biology and synthetic chemistry are crucial for understanding the nuanced structure-activity relationships of this compound and its naturally occurring variants.
This compound is often produced by Alternaria as part of a complex mixture containing structurally similar minor analogs, such as Altertoxin I and Alteichin. nih.gov Identifying and characterizing these low-abundance compounds requires sophisticated analytical techniques.
High-Resolution Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology for this purpose. It allows for the separation of toxins in a mixture, provides highly accurate mass measurements to determine elemental composition, and generates specific fragmentation patterns. By analyzing these fragmentation patterns (collision-induced dissociation spectra), researchers can deduce the structures of novel or minor analogs by comparing them to the known fragmentation of this compound. This approach has been successfully used to create molecular networks that group related Alternaria toxins and identify modified or previously unknown compounds within a fungal extract. nih.govresearchgate.net
The low natural abundance of many this compound analogs and the difficulty in separating them from complex mixtures hinder detailed mechanistic and toxicological studies. Chemical synthesis provides a solution by enabling the production of pure analogs in sufficient quantities.
This compound belongs to the perylenequinone family of natural products, which are characterized by a complex, rigid polycyclic aromatic core. researchgate.netnih.gov The total synthesis of these molecules is a significant challenge. Synthetic strategies often rely on key chemical reactions to construct the core structure, such as:
Oxidative Biaryl Coupling: This reaction joins two naphthalene-like precursor molecules to form the central perylenequinone framework. nih.gov
Intramolecular Cyclizations: Reactions like Friedel-Crafts or aldol cyclizations are used to form the additional rings present in the toxin's structure. researchgate.netnih.gov
By developing a flexible synthetic route, chemists can not only produce this compound itself but also create a variety of analogs with targeted modifications. nih.govnih.gov For example, specific functional groups, like the epoxide ring thought to be critical for its genotoxicity, can be altered or removed. researchgate.net These synthetic analogs are invaluable tools for structure-activity relationship (SAR) studies, helping to pinpoint which parts of the molecule are responsible for its potent biological effects and providing pure standards for analytical quantification.
Conceptual Frameworks for Future Research
Future investigations into this compound are poised to unravel complex biological phenomena, from the molecular intricacies of its biosynthesis to the evolutionary arms race it wages with its host. The development of advanced research methodologies provides a foundation for conceptual frameworks that can guide the next wave of scientific inquiry. These frameworks are essential for systematically addressing the remaining questions surrounding this potent host-selective toxin.
Elucidating Regulatory Networks of Toxin Biosynthesis
The production of this compound by Alternaria alternata f. sp. citri is a tightly controlled process, likely governed by a sophisticated network of regulatory elements. While the core biosynthetic genes, such as ACRTS1 and ACRTS2, have been identified on a dispensable chromosome, the mechanisms that orchestrate their expression remain largely unknown. nih.gov Future research should focus on constructing a comprehensive model of this regulatory network, drawing inspiration from related pathosystems.
A hierarchical regulatory model, similar to that observed for other mycotoxins, is hypothesized for this compound. mdpi.com This model posits the existence of pathway-specific transcription factors that directly control the expression of the ACRTS gene cluster. Additionally, global regulators that respond to environmental cues are thought to modulate the activity of these pathway-specific factors.
Key Research Questions for Elucidating Regulatory Networks:
Identification of Pathway-Specific Transcription Factors: What are the specific transcription factors that bind to the promoter regions of the ACRTS genes and regulate their expression?
Role of Global Regulators: How do global regulators, such as those responsive to pH, carbon, and nitrogen availability, influence this compound production? For instance, in the closely related tangerine pathotype of A. alternata, the transcription factors StuA and PacC have been shown to regulate ACT-toxin biosynthesis in response to ambient pH. nih.govresearchgate.net A similar mechanism could be at play for this compound.
Signal Transduction Pathways: What signaling cascades are involved in transmitting environmental signals to the regulatory machinery of toxin biosynthesis?
Epigenetic Modifications: Do epigenetic modifications, such as histone acetylation or DNA methylation, play a role in regulating the accessibility of the ACRTS gene cluster for transcription?
To address these questions, a combination of classical and modern molecular techniques will be indispensable.
| Research Approach | Expected Outcome |
| Yeast One-Hybrid (Y1H) Screening | Identification of proteins (transcription factors) that bind to the promoter regions of ACRTS genes. |
| RNA-Sequencing (RNA-Seq) | Comparison of the transcriptomes of high- and low-toxin producing strains under various environmental conditions to identify differentially expressed regulatory genes. |
| Gene Knockout and Overexpression Studies | Functional characterization of candidate regulatory genes to confirm their role in this compound biosynthesis. |
| Chromatin Immunoprecipitation (ChIP) | In vivo identification of binding sites for specific transcription factors on the promoters of ACRTS genes. |
Understanding the Co-evolution of Toxin and Host Sensitivity
The interaction between this compound and its host, the rough lemon (Citrus jambhiri), provides a compelling model for studying the co-evolutionary dynamics between a pathogen's virulence factor and a host's susceptibility determinant. This relationship appears to follow a classic gene-for-gene model, where the pathogen produces a toxin and the host possesses a corresponding sensitivity gene.
The genetic basis for host sensitivity to this compound has been traced to the ACRS (ACR-toxin sensitivity) gene located in the mitochondrial genome of susceptible citrus species. Sensitivity is not merely determined by the presence of the ACRS gene but is controlled by the post-transcriptional processing of its transcript. nih.gov This intricate mechanism suggests a long history of co-evolutionary pressure.
Future research in this area should aim to understand the molecular evolution of both the pathogen's toxin biosynthesis genes and the host's sensitivity gene.
Conceptual Framework for Co-evolutionary Studies:
A central tenet of this framework is the "arms race" model, where the host evolves mechanisms to evade the toxin's effects, and the pathogen, in turn, evolves to overcome these defenses. In the case of this compound, this could manifest as mutations in the ACRS gene that alter its product, rendering it insensitive to the toxin. Conversely, the pathogen might evolve variants of the this compound molecule that can bind to the altered host target.
Key Research Questions for Understanding Co-evolution:
Allelic Variation in ACRS: What is the extent of allelic diversity of the ACRS gene within Citrus germplasm, and how does this diversity correlate with varying levels of sensitivity to this compound?
Evolution of the ACRTS Gene Cluster: What are the evolutionary forces driving the diversification of the ACRTS gene cluster in different Alternaria alternata pathotypes? Comparative genomics can reveal instances of gene duplication, horizontal gene transfer, and positive selection.
Molecular Basis of Toxin-Target Interaction: What is the precise molecular interaction between this compound and the protein product of the ACRS gene? Understanding this interaction is crucial for predicting how mutations in either gene will affect the outcome of the host-pathogen interaction.
Population Genomics: How do the population structures of both the pathogen and the host influence the geographic distribution of toxin production and host sensitivity?
| Research Methodology | Projected Findings |
| Comparative Genomics of Alternaria Pathotypes | Insights into the evolutionary history of the ACRTS gene cluster, including gene gain and loss events. |
| Sequencing of the ACRS locus in diverse Citrus species | Identification of resistance-conferring alleles and markers for breeding programs. |
| Protein-Ligand Docking Simulations | A molecular model of the interaction between this compound and the ACRS protein, guiding functional studies. |
| Geographic Distribution and Population Structure Analysis | Mapping the co-evolutionary "hotspots" where the interaction between A. alternata f. sp. citri and its host is most intense. |
By pursuing these research avenues, a more complete picture of the biology of this compound will emerge, with implications for both fundamental science and the development of strategies to manage the diseases caused by this potent mycotoxin.
Q & A
Q. How can researchers identify credible literature and establish a foundational understanding of ACRL Toxin II A?
Begin by consulting discipline-specific encyclopedias and peer-reviewed journals in toxicology, biochemistry, and pharmacology. Use databases like PubMed or Web of Science with keywords such as "this compound," "mechanism of action," and "toxicological profiles." Evaluate sources for peer review status, author expertise, and institutional affiliations. Cross-reference findings with the Encyclopedia of Social Issues or Sage Encyclopedia of Social Science Research Methods to contextualize interdisciplinary connections .
Q. What methodologies are recommended for preliminary toxicity testing of this compound?
Start with in vitro assays (e.g., cell viability assays, enzyme inhibition studies) to assess acute toxicity. Use standardized protocols from organizations like OECD or EPA. For data collection, ensure replication (minimum n=3) and include positive/negative controls. Analyze results using statistical tools (e.g., ANOVA for dose-response curves) and compare with existing toxicological databases. Ethical considerations, such as institutional review board (IRB) approvals for human cell lines, must precede experimentation .
Q. How should researchers formulate a research plan aligned with information literacy frameworks?
Apply the ACRL Framework’s Research as Inquiry to iteratively refine questions based on initial findings. Develop a search strategy using controlled vocabulary (e.g., MeSH terms) and Boolean operators. Document search strings and databases used for transparency. Revisit the research question after preliminary data collection to adjust hypotheses or methodologies, ensuring alignment with ethical guidelines and theoretical frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s molecular targets?
Conduct a meta-analysis of existing studies to identify methodological disparities (e.g., assay conditions, toxin purity). Replicate conflicting experiments under controlled variables (pH, temperature, solvent). Use advanced techniques like CRISPR-Cas9 gene editing to validate target specificity in cellular models. Cross-disciplinary collaboration with bioinformaticians can help reconcile discrepancies through pathway analysis tools (e.g., KEGG, STRING) .
Q. What strategies optimize experimental design for studying chronic exposure effects of this compound?
Implement longitudinal studies with animal models (e.g., rodents) using sublethal dosing regimens. Monitor biomarkers (e.g., liver enzymes, oxidative stress markers) at regular intervals. Employ blinded study designs to minimize bias. For data analysis, use mixed-effects models to account for individual variability. Integrate omics approaches (proteomics, metabolomics) to uncover mechanistic insights, ensuring compliance with ethical guidelines for long-term animal studies .
Q. How can interdisciplinary approaches enhance the risk assessment of this compound?
Combine toxicological data with epidemiological studies to evaluate population-level exposure risks. Partner with environmental scientists to model toxin dispersion in ecosystems. Use GIS mapping to correlate toxin presence with health outcomes in affected regions. Validate findings through stakeholder engagement (e.g., public health agencies) and align with ACRL’s Scholarship as Conversation frame to contextualize results within broader scientific discourse .
Methodological Considerations
Q. What frameworks support ethical data collection in this compound research?
Adhere to the ACRL’s emphasis on Ethical, Sociocultural, and Legal Dimensions by securing IRB approvals, obtaining informed consent for human-derived samples, and anonymizing data. For environmental studies, follow Nagoya Protocol guidelines on biodiversity access. Document ethical decision-making processes transparently in publications .
Q. How should researchers evaluate the reliability of computational models predicting this compound’s behavior?
Validate models (e.g., molecular docking, QSAR) against empirical data from peer-reviewed studies. Assess parameters like sensitivity, specificity, and predictive power. Use open-source tools (e.g., AutoDock, SwissADME) to ensure reproducibility. Cross-check results with experimental assays and disclose limitations in predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
